molecular formula C21H15I2N3O3 B15014027 N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B15014027
M. Wt: 611.2 g/mol
InChI Key: GZSYCSFFJVDFPO-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Chemical Reactions Analysis

N-(4-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or metal ions. The compound forms stable complexes with these targets, altering their activity and leading to various biochemical effects . The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-(4-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C21H15I2N3O3

Molecular Weight

611.2 g/mol

IUPAC Name

4-benzamido-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15I2N3O3/c22-16-10-15(19(27)18(23)11-16)12-24-26-21(29)14-6-8-17(9-7-14)25-20(28)13-4-2-1-3-5-13/h1-12,27H,(H,25,28)(H,26,29)/b24-12+

InChI Key

GZSYCSFFJVDFPO-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.